

1-Bromo-2-isopropylbenzene boiling point and density

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Bromo-2-isopropylbenzene**

Cat. No.: **B1265715**

[Get Quote](#)

An In-Depth Technical Guide to **1-Bromo-2-isopropylbenzene** (2-Bromocumene) for Advanced Synthesis Applications

Introduction

1-Bromo-2-isopropylbenzene, also known by its common synonym 2-Bromocumene, is a halogenated aromatic compound with the CAS Number 7073-94-1.^{[1][2][3][4]} It serves as a pivotal intermediate in the field of organic synthesis, particularly for researchers, scientists, and professionals in drug development and materials science.^{[5][6]} The molecule's structure, featuring a bromine atom and an isopropyl group in an ortho-substitution pattern on a benzene ring, provides a unique combination of steric and electronic properties. This specific regiochemistry is critical for directing subsequent chemical transformations, making it a valuable building block for constructing complex molecular frameworks.^[5] Its utility spans from the synthesis of novel pharmaceuticals and agrochemicals to the development of advanced functional materials.^{[5][6][7]} This guide provides a comprehensive overview of its physicochemical properties, synthesis, core applications, and safe handling protocols.

Physicochemical Properties

The physical and chemical properties of **1-Bromo-2-isopropylbenzene** are fundamental to its handling, reaction planning, and purification. The compound is a liquid at room temperature, insoluble in water, and possesses a density greater than water.^{[8][9]} Its boiling point is commonly reported at reduced pressure, which is typical for purification via vacuum distillation to prevent decomposition at higher temperatures.

Property	Value	Source(s)
CAS Number	7073-94-1	[1] [2]
Molecular Formula	C ₉ H ₁₁ Br	[1] [3]
Molecular Weight	199.09 g/mol	[10] [11]
Appearance	Colorless oil to orange-yellow transparent liquid	[10]
Boiling Point	90 °C @ 15 mmHg	[5] [8] [12]
210 °C @ 760 mmHg	[11]	
Density	~1.30 g/mL	[5] [8] [13]
Melting Point	-59 °C to -58.8 °C	[13]
Refractive Index (n ²⁰ /D)	1.5410	[8] [13]
Solubility	Insoluble in water	[8] [9]
Synonyms	2-Bromocumene, o- Bromocumene, 2- Isopropylbromobenzene	[1] [3] [5] [14]

Synthesis, Purification, and Quality Control

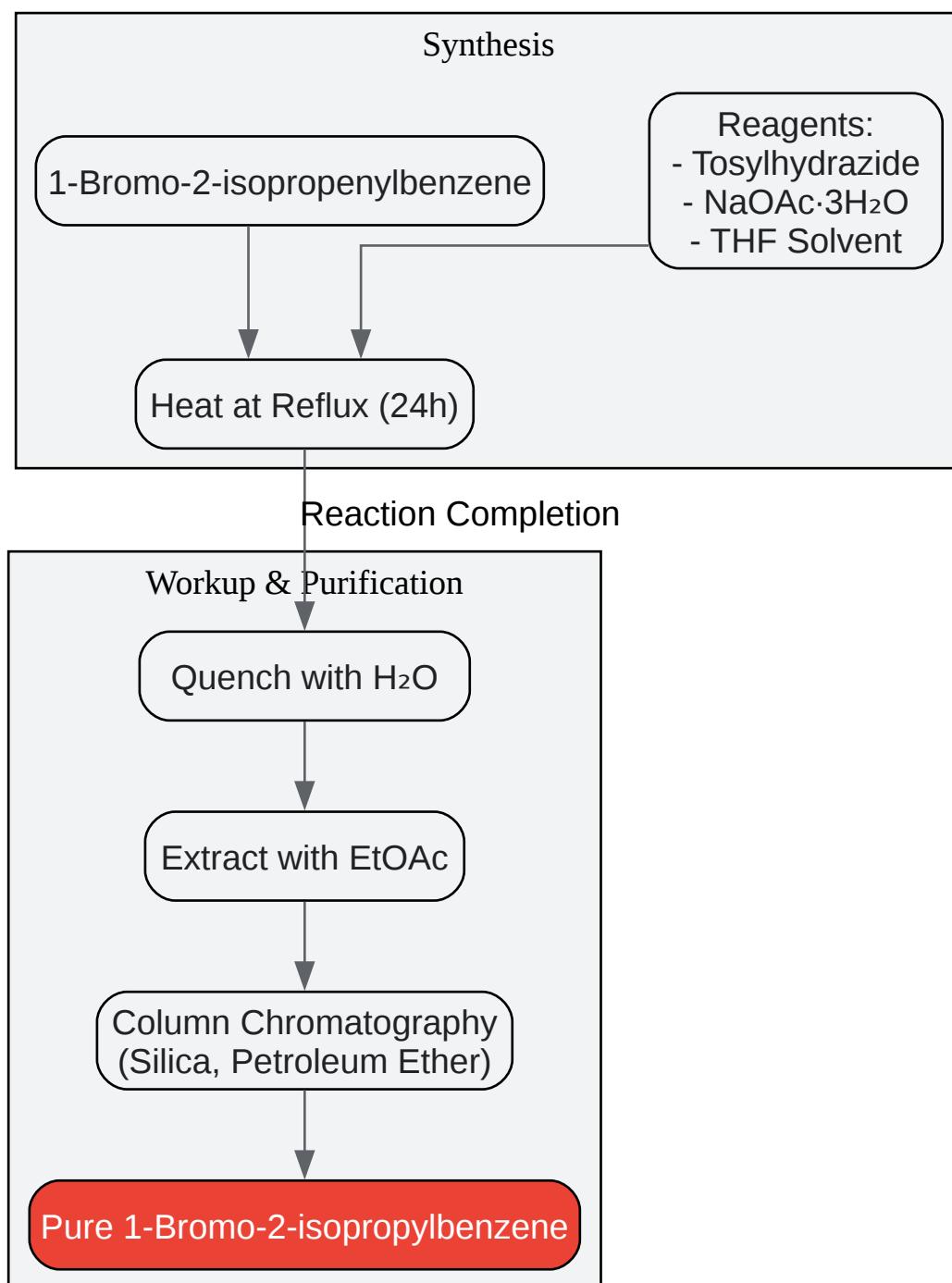
The reliable synthesis and rigorous purification of **1-Bromo-2-isopropylbenzene** are paramount for its successful application in subsequent reactions, where impurities could lead to unwanted side products or catalyst deactivation.

Synthetic Pathway

A documented laboratory-scale synthesis involves the reduction of 1-bromo-2-isopropenylbenzene.[\[10\]](#) This precursor can be subjected to a reaction with tosylhydrazide and sodium acetate trihydrate in a suitable solvent like tetrahydrofuran (THF). The choice of tosylhydrazide as a reducing agent in this context is a variant of the Wolff-Kishner reduction, suitable for substrates that might be sensitive to strongly basic conditions. The reaction proceeds by heating the mixture at reflux to drive the reaction to completion.[\[10\]](#)

Experimental Protocol: Synthesis

The following protocol is a representative procedure for the synthesis of **1-Bromo-2-isopropylbenzene**.


- Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1-bromo-2-isopropenylbenzene (1 equivalent), tosylhydrazide (5 equivalents), and sodium acetate trihydrate (5 equivalents).
- Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.3 M with respect to the starting material.
- Reaction Execution: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, cool the mixture to room temperature and quench by adding water.
- Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (EtOAc) three times.
- Washing: Combine the organic extracts and wash with brine to remove residual water and inorganic salts.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[\[10\]](#)

Experimental Protocol: Purification

The crude product obtained from the synthesis is typically purified to remove unreacted starting materials and byproducts. Column chromatography is the method of choice for achieving high purity.[\[10\]](#)

- Column Preparation: Prepare a silica gel slurry in petroleum ether and pack it into a chromatography column.
- Sample Loading: Dissolve the crude oil in a minimal amount of the eluent (petroleum ether) and load it onto the top of the silica column.

- Elution: Elute the column with petroleum ether, collecting fractions.
- Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
- Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield **1-Bromo-2-isopropylbenzene** as a purified oil.[10]

[Click to download full resolution via product page](#)

*Fig 1: General workflow for the synthesis and purification of **1-Bromo-2-isopropylbenzene**.*

Quality Control and Verification

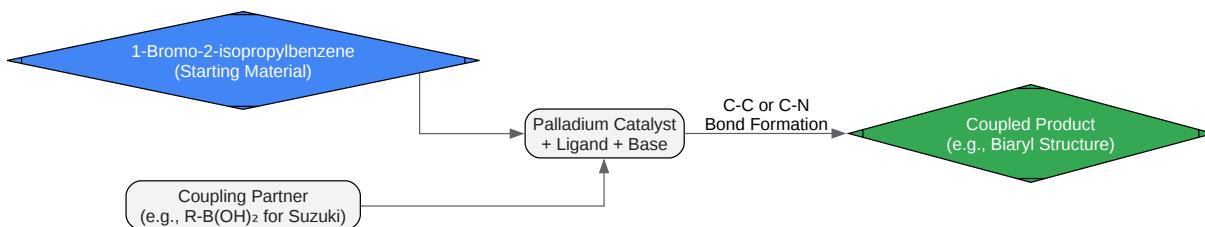
For researchers, ensuring the purity and identity of the starting material is a non-negotiable step. Reputable suppliers provide a Certificate of Analysis (CoA) with each batch, detailing the purity (typically $\geq 97\%$) as determined by techniques like Gas Chromatography (GC).[\[1\]](#)[\[5\]](#)[\[7\]](#) Structural confirmation is achieved through spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR is used to confirm the proton environment, showing characteristic signals for the isopropyl group (a doublet and a septet) and the aromatic protons.
- Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the compound's identity.

Core Reactivity and Applications in Drug Development

The synthetic value of **1-Bromo-2-isopropylbenzene** stems from the reactivity of the aryl bromide functional group, which makes it an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds.

Grignard Reagent Formation


The compound readily reacts with magnesium metal to form the corresponding Grignard reagent, 2-isopropylphenylmagnesium bromide. This transformation converts the electrophilic aryl bromide into a potent nucleophile, which can be used to react with a wide range of electrophiles (e.g., aldehydes, ketones, esters) to build more complex molecular structures.

Palladium-Catalyzed Cross-Coupling Reactions

1-Bromo-2-isopropylbenzene is a cornerstone substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery.

- Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond, yielding biaryl structures.
- Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, a critical transformation for synthesizing many pharmaceutical compounds.
- Heck Coupling: Reaction with an alkene to form a new C-C bond, attaching a vinyl group to the aromatic ring.

These reactions allow for the modular and predictable assembly of complex organic molecules, where the **1-bromo-2-isopropylbenzene** moiety serves as a key structural unit.

[Click to download full resolution via product page](#)

Fig 2: Generalized schematic of a palladium-catalyzed cross-coupling reaction.

Safety, Handling, and Storage

Proper handling of **1-Bromo-2-isopropylbenzene** is essential to ensure laboratory safety. The compound is classified as an irritant.[\[2\]](#)

Hazard Identification	Details
GHS Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H315: Causes skin irritation. [2] H319: Causes serious eye irritation. [2]

Precautionary Measures and First Aid

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[2\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[\[2\]](#)
- Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[\[2\]](#)
- First Aid (Skin Contact): If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[\[2\]](#)
- First Aid (Eye Contact): If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[\[2\]](#)

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[\[15\]](#)

Conclusion

1-Bromo-2-isopropylbenzene is more than a simple chemical; it is a versatile and enabling tool for chemical innovation. Its well-defined physicochemical properties, established synthetic routes, and, most importantly, its predictable reactivity in powerful cross-coupling reactions make it an indispensable intermediate. For researchers in drug development and materials

science, a thorough understanding of this compound's characteristics and applications provides a strategic advantage in the design and execution of complex multi-step syntheses, paving the way for the discovery of novel and impactful molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. chemos.de [chemos.de]
- 3. 1-Bromo-2-isopropylbenzene | CymitQuimica [cymitquimica.com]
- 4. 7073-94-1|1-Bromo-2-isopropylbenzene|BLD Pharm [bldpharm.com]
- 5. nbino.com [nbino.com]
- 6. nbino.com [nbino.com]
- 7. 7073-94-1 | 1-Bromo-2-isopropyl benzene - Aromsyn Co.,Ltd. [aromsyn.com]
- 8. parchem.com [parchem.com]
- 9. chembk.com [chembk.com]
- 10. 1-Bromo-2-(1-methylethyl)benzene | 7073-94-1 [chemicalbook.com]
- 11. 7073-94-1 | 1-Bromo-2-isopropylbenzene - Moldb [moldb.com]
- 12. parchem.com [parchem.com]
- 13. 1-bromo-2-isopropylbenzene [stenutz.eu]
- 14. o-Bromocumene | C9H11Br | CID 23475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [1-Bromo-2-isopropylbenzene boiling point and density]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1265715#1-bromo-2-isopropylbenzene-boiling-point-and-density\]](https://www.benchchem.com/product/b1265715#1-bromo-2-isopropylbenzene-boiling-point-and-density)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com